molecular formula C14H13F3N4O3S B12242107 N-[1-(pyrazin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide

N-[1-(pyrazin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B12242107
M. Wt: 374.34 g/mol
InChI Key: UZKJBZYBWKBTIW-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring, an azetidine ring, and a trifluoromethoxy benzene sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the azetidine and pyrazine intermediates. One common approach is to first synthesize the azetidine ring through a cyclization reaction involving a suitable precursor. The pyrazine ring can be introduced via a nucleophilic substitution reaction. The final step involves the sulfonation of the benzene ring with a trifluoromethoxy group, followed by coupling with the azetidine-pyrazine intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Advanced techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[1-(pyrazin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyrazin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide stands out due to its trifluoromethoxy benzene sulfonamide group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H13F3N4O3S

Molecular Weight

374.34 g/mol

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C14H13F3N4O3S/c15-14(16,17)24-11-1-3-12(4-2-11)25(22,23)20-10-8-21(9-10)13-7-18-5-6-19-13/h1-7,10,20H,8-9H2

InChI Key

UZKJBZYBWKBTIW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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